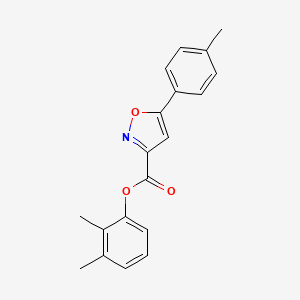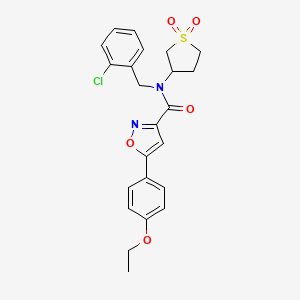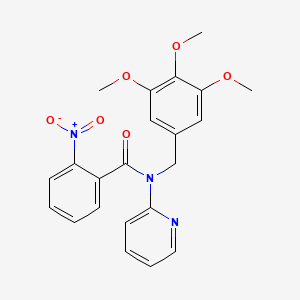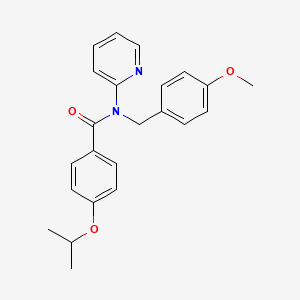
4-methyl-N-((tetrahydrofuran-2-yl)methyl)-2-((m-tolyloxy)methyl)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a phenoxy group, and an oxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Attachment of the Oxolane Moiety: This step involves the reaction of an oxolane derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE: Lacks the oxolane moiety.
2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE: Lacks the methyl group on the thiazole ring.
Uniqueness
4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
分子式 |
C18H22N2O3S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
4-methyl-2-[(3-methylphenoxy)methyl]-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-3-6-14(9-12)23-11-16-20-13(2)17(24-16)18(21)19-10-15-7-4-8-22-15/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3,(H,19,21) |
InChI 键 |
UWGODGFYSXZPFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC2=NC(=C(S2)C(=O)NCC3CCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984768.png)
![2-(4-ethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14984771.png)
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-ethyl-1H-benzimidazole](/img/structure/B14984778.png)

![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B14984790.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984803.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B14984821.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14984822.png)
![N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B14984823.png)
![(3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B14984843.png)
![2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B14984852.png)
